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Introduction
GI 181771, a novel, orally active, small-molecule cholecystokinin 1 (CCK-1) receptor agonist,

was developed by GlaxoSmithKline as a potential therapeutic agent for the treatment of

obesity. The primary mechanism of action of GI 181771 is to mimic the endogenous gut

hormone cholecystokinin (CCK), which is released post-prandially and plays a crucial role in

satiety and the regulation of food intake. By activating CCK-1 receptors, GI 181771 was

hypothesized to reduce food consumption and consequently lead to weight loss. This technical

guide provides a comprehensive overview of the available preclinical research on GI 181771,

with a focus on its effects on food intake.

Core Mechanism of Action: CCK-1 Receptor
Agonism
GI 181771 exerts its pharmacological effects by acting as a full agonist at the CCK-1 receptor.

These receptors are predominantly located on the peripheral terminals of vagal afferent

neurons that innervate the gastrointestinal tract, particularly the stomach and duodenum.[1]

Activation of these receptors is a key physiological signal for satiation, the feeling of fullness

that leads to the termination of a meal.
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Preclinical evaluation of GI 181771 was conducted in various animal models, including mice,

rats, and cynomolgus monkeys, to assess its efficacy, safety, and pharmacokinetic profile.

Animal Models
Rodents (Mice and Rats): Rodents are standard models in obesity research due to their

physiological similarities to humans in terms of metabolic regulation. Studies in rats

demonstrated that GI 181771 reduces food intake.[1] However, these studies also revealed

species- and dose-specific pancreatic effects in rodents, including necrotizing pancreatitis

and acinar cell changes with chronic administration at higher doses.

Non-Human Primates (Cynomolgus Monkeys): Monkeys were used as a non-rodent species

to assess the safety profile of GI 181771. Notably, the pancreatic abnormalities observed in

rodents were not seen in cynomolgus monkeys, even with high systemic exposure.

Quantitative Data on Food Intake
Detailed quantitative data from preclinical studies on the dose-dependent effects of GI 181771
on food intake in animal models are not extensively available in the public domain, likely due to

the proprietary nature of the research. The available literature indicates that the compound was

effective in reducing food intake in rats, but specific figures on the percentage reduction or

dose-response curves are not provided.

Pancreatic Safety Findings in Preclinical Models
While direct food intake data is scarce, preclinical safety studies provide dose-range

information for GI 181771 administration in animals.
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Animal Model Dosing Regimen
Key Pancreatic
Findings

Reference

Mice & Rats

Acute (up to 2,000

mg/kg) and repeat-

dose (0.25-250

mg/kg/day for 7 days

to 26 weeks)

Dose and duration-

dependent necrotizing

pancreatitis, acinar

cell

hypertrophy/atrophy,

zymogen

degranulation, focal

acinar cell

hyperplasia, and

interstitial

inflammation.

Cynomolgus Monkeys
1-500 mg/kg/day for

up to 52 weeks

No treatment-

associated pancreatic

changes observed.

Human Clinical Trials
A study in healthy human volunteers investigated the effect of GI 181771X on gastric functions.

While not a direct measure of food intake, gastric emptying is a key mechanism through which

CCK-1 agonists are thought to induce satiety.

Effect on Gastric Emptying in Healthy Volunteers

Dose of GI 181771X

Effect on Gastric
Emptying of Solids
(Time to 50%
emptying)

Statistical
Significance (P-
value)

Reference

1.5 mg (oral solution) Significantly delayed < 0.01 [2]

5.0 mg (tablet)
Did not reach

statistical significance
0.052 [2]
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These findings suggest that the formulation and rate of absorption of GI 181771X may be

critical for its pharmacological effect.[1]

Ultimately, a 24-week Phase II clinical trial in 701 overweight or obese patients was conducted.

The study concluded that GI 181771X did not lead to significant weight loss compared to

placebo.[3]

Signaling Pathways and Experimental Workflows
CCK-1 Receptor Signaling Pathway in Appetite
Regulation
The binding of GI 181771 to the CCK-1 receptor on vagal afferent neurons initiates an

intracellular signaling cascade that leads to neuronal depolarization and the transmission of a

satiety signal to the nucleus of the solitary tract (NTS) in the brainstem.
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Caption: CCK-1 Receptor Signaling Cascade.

General Experimental Workflow for Preclinical Food
Intake Studies
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The following diagram outlines a typical workflow for assessing the effect of a compound like GI
181771 on food intake in a rodent model.

Preparation Phase

Experimental Phase

Data Analysis Phase

Animal Acclimatization
(e.g., single housing, diet)

Baseline Food Intake
Measurement

Randomization into
Treatment Groups

Drug Administration
(GI 181771 or Vehicle)

Food Intake Measurement
(e.g., at 1, 2, 4, 24 hours)

Data Collection and
Compilation

Statistical Analysis
(e.g., ANOVA, t-test)

Results Interpretation
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Caption: Preclinical Food Intake Study Workflow.

Experimental Protocols
Detailed experimental protocols for the preclinical food intake studies of GI 181771 are not

publicly available. However, based on standard methodologies in the field, a typical protocol

would involve the following steps:

Animal Model: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice, are commonly used.

Animals are typically housed individually to allow for accurate food intake measurement.

Acclimatization: Animals are acclimated to the housing conditions and the specific diet (e.g.,

standard chow or a high-fat diet) for a period of at least one week before the experiment.

Baseline Measurement: Food intake is measured for several days before the start of the

treatment to establish a baseline for each animal.

Drug Administration: GI 181771 would be administered orally (gavage) at various doses. A

vehicle control group receives the same formulation without the active compound.

Food Intake Measurement: Following drug administration, the amount of food consumed by

each animal is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours post-dose).

This is typically done by weighing the food hopper at each time point.

Data Analysis: The food intake data is analyzed to determine the effect of different doses of

GI 181771 compared to the vehicle control. Statistical tests such as ANOVA followed by

post-hoc tests are used to determine statistical significance.

Conclusion
GI 181771 is a CCK-1 receptor agonist that showed promise in preclinical models as an

appetite suppressant. Its mechanism of action through the activation of vagal afferent neurons

is well-understood. However, the translation of these preclinical findings to effective weight loss

in humans was not successful, as demonstrated in a Phase II clinical trial. The discrepancy

between the effects observed in rodents and humans, particularly concerning pancreatic safety,
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highlights the challenges in extrapolating preclinical data. While the concept of targeting the

CCK-1 receptor for appetite suppression remains a valid scientific approach, the clinical

development of GI 181771 was discontinued. This case serves as an important example in the

field of drug development for obesity, emphasizing the complexities of translating preclinical

efficacy into clinical success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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